molecular formula C16H13N3O3 B5549885 5-(3-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(3-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5549885
M. Wt: 295.29 g/mol
InChI Key: KFXFDKFWLKBNDD-UHFFFAOYSA-N
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Description

5-(3-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound within the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their various biological activities and applications in material science.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves cyclization reactions. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized from different precursors like nitrobenzoic acid and methyl salicylate, undergoing catalytic hydrogenation and dehydrating reactions (Li Shi-feng, 2007).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is typically confirmed using spectroscopic methods like FT-IR and NMR. These methods help in determining the functional groups and overall molecular framework, essential for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Oxadiazole compounds can undergo various chemical reactions, including nitration, reduction, and substitution. For example, the nitration of oxadiazole derivatives has been studied extensively, revealing different product ratios based on reaction conditions (A. Blackhall et al., 1980). These reactions significantly influence the compound's chemical properties and potential applications.

Scientific Research Applications

Corrosion Inhibition

Oxadiazole derivatives have been identified as effective agents for controlling mild steel dissolution in acidic environments. Their corrosion inhibition efficiency was tested through various techniques, demonstrating high inhibition efficiency at certain concentrations. These studies also involved computational simulations to corroborate experimental findings, highlighting the compounds' mixed type of inhibition and adherence to Langmuir adsorption isotherm (Kalia et al., 2020).

Antimicrobial Activity

Several oxadiazole derivatives have shown valuable biological effects, including antibacterial, antifungal, and anti-tubercular activities. The synthesis of these compounds has been detailed, along with their structural elucidation and antimicrobial screening against various pathogens. Some derivatives displayed remarkable activity against bacteria such as Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Anticancer Properties

Investigations into the cytotoxicity of oxadiazole derivatives have shown some compounds exhibiting significant cytotoxic properties when compared to standard treatments. These findings suggest potential avenues for developing new anticancer therapies (Mutchu et al., 2018).

Material Science Applications

Research into mesogenic materials based on oxadiazole compounds with nitro terminal groups has led to the synthesis of new homologous series displaying liquid crystalline behavior. These findings are significant for the development of materials with specific thermal and electrical properties (Abboud et al., 2017).

Green Chemistry Approaches

The eco-friendly synthesis of 2-aryl-1,3,4-oxadiazoles using water as a reaction medium highlights the shift towards sustainable chemical processes. This method offers advantages such as high yields, simplicity in purification, and elimination of harmful solvents (Zhu et al., 2015).

properties

IUPAC Name

5-(3-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-10-3-5-12(6-4-10)15-17-16(22-18-15)13-7-8-14(19(20)21)11(2)9-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXFDKFWLKBNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

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